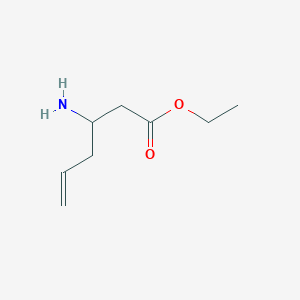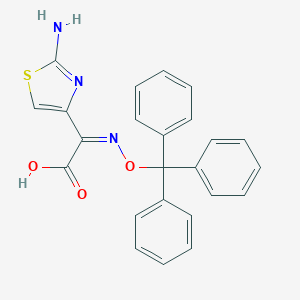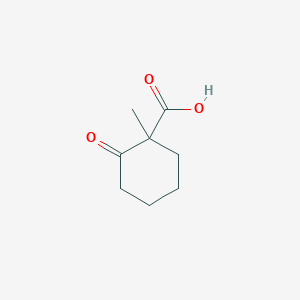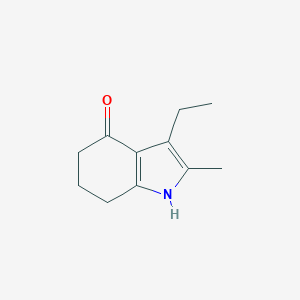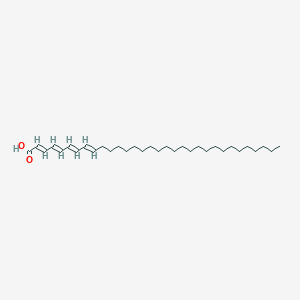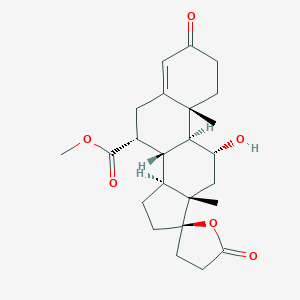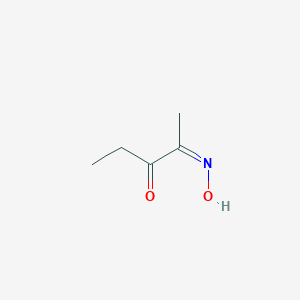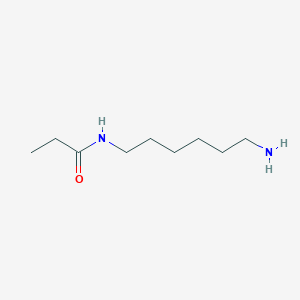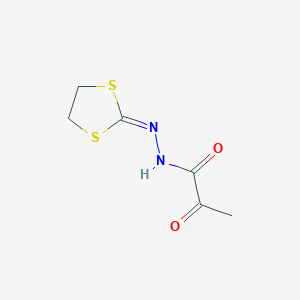
2-Pyruvoylhydrazono-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyruvoylhydrazono-1,3-dithiolane (PDTC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PDTC is a thiol-containing compound that has been studied for its ability to chelate metal ions and act as an antioxidant.
Applications De Recherche Scientifique
2-Pyruvoylhydrazono-1,3-dithiolane has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 2-Pyruvoylhydrazono-1,3-dithiolane has been used in various research studies to investigate its effects on different diseases and conditions, including Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
2-Pyruvoylhydrazono-1,3-dithiolane acts as a metal chelator and an antioxidant. It binds to metal ions, such as iron and copper, and prevents them from participating in oxidative reactions that can cause damage to cells. 2-Pyruvoylhydrazono-1,3-dithiolane also scavenges free radicals and prevents them from damaging cellular components.
Effets Biochimiques Et Physiologiques
2-Pyruvoylhydrazono-1,3-dithiolane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. 2-Pyruvoylhydrazono-1,3-dithiolane also inhibits the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-Pyruvoylhydrazono-1,3-dithiolane has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pyruvoylhydrazono-1,3-dithiolane in lab experiments is its ability to chelate metal ions, which can be useful in studying the effects of metal ions on cellular processes. 2-Pyruvoylhydrazono-1,3-dithiolane is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-Pyruvoylhydrazono-1,3-dithiolane is its potential toxicity at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for 2-Pyruvoylhydrazono-1,3-dithiolane research. One direction is to investigate its potential use as a therapeutic agent for various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different cellular processes, such as apoptosis and inflammation. Additionally, further research is needed to understand the potential toxicity of 2-Pyruvoylhydrazono-1,3-dithiolane and its effects on different cell types.
Méthodes De Synthèse
2-Pyruvoylhydrazono-1,3-dithiolane can be synthesized by reacting 1,3-dithiol-2-one with hydrazine hydrate in the presence of a base. The reaction yields 2-Pyruvoylhydrazono-1,3-dithiolane as a yellow crystalline solid, which can be purified by recrystallization.
Propriétés
Numéro CAS |
144602-01-7 |
|---|---|
Nom du produit |
2-Pyruvoylhydrazono-1,3-dithiolane |
Formule moléculaire |
C6H8N2O2S2 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
N-(1,3-dithiolan-2-ylideneamino)-2-oxopropanamide |
InChI |
InChI=1S/C6H8N2O2S2/c1-4(9)5(10)7-8-6-11-2-3-12-6/h2-3H2,1H3,(H,7,10) |
Clé InChI |
XVEYZKRFWONYNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NN=C1SCCS1 |
SMILES canonique |
CC(=O)C(=O)NN=C1SCCS1 |
Autres numéros CAS |
144602-01-7 |
Synonymes |
2-pyruvoylhydrazono-1,3-dithiolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



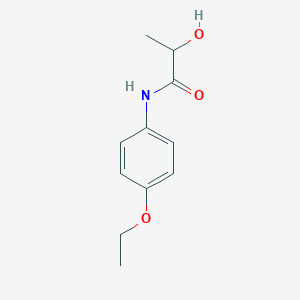
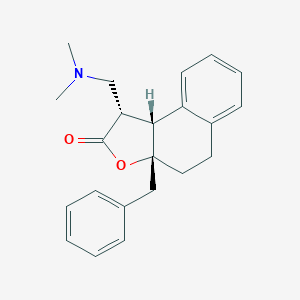
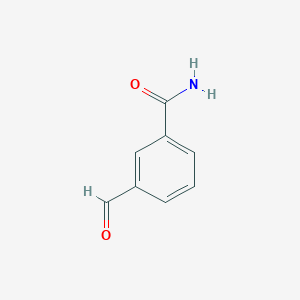
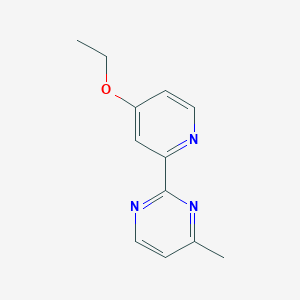
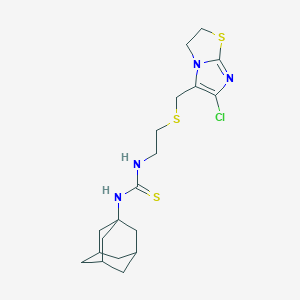
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
